

Application Notes and Protocols for the Detection of Tiadinil Metabolite SV-03

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Compound of Interest

Compound Name: *Tiadinil*

Cat. No.: *B1663663*

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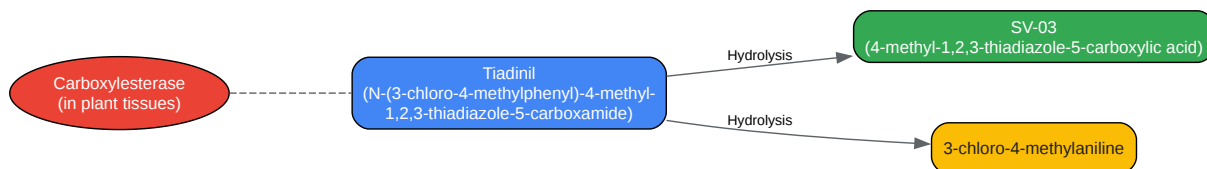
These application notes provide detailed methodologies for the detection and quantification of SV-03, the primary active metabolite of the fungicide **Tiadinil**. The protocols are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Overview

Tiadinil is a systemic acquired resistance (SAR) inducer used to protect crops, particularly rice, from fungal pathogens.[1] Its efficacy is largely attributed to its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which triggers the plant's natural defense mechanisms. [2] Accurate detection and quantification of SV-03 are crucial for residue analysis, quality control, and understanding its metabolic fate and environmental impact. The primary analytical method for SV-03 detection is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity and selectivity.[3]

Metabolic Pathway of Tiadinil to SV-03

Tiadinil is converted to its active metabolite, SV-03, in plants through the hydrolysis of the amide bond. This biotransformation is catalyzed by carboxylesterase enzymes present in the plant tissues. The process involves the cleavage of the bond between the carbonyl group of the thiadiazole ring and the nitrogen atom of the 3-chloro-4-methylaniline moiety, releasing SV-03 and 3-chloro-4-methylaniline.



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Metabolic conversion of **Tiadinil** to SV-03.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of SV-03 in various matrices using UPLC-MS/MS.

Matrix	Limit of Quantification (LOQ) (mg/kg)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Flue-Cured Tobacco	0.01	75.4 - 103.3	3.7 - 9.3	[3]
Soil	0.005 - 0.020	77 - 119	< 20	[4]
Water	0.00029	74.2 - 116.4	1.25 - 6.80	[5]
Agricultural Products (general)	0.01	Not Specified	Not Specified	

Experimental Protocols

Protocol for Plant Tissues (Adapted from Flue-Cured Tobacco)[3]

This protocol outlines the extraction, purification, and analysis of SV-03 from plant tissues.

4.1.1. Sample Extraction

- Weigh 5.0 g of homogenized plant tissue sample into a 50 mL centrifuge tube.
- Add 25 mL of acetone and homogenize for 3 minutes.
- Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.
- Repeat the extraction step with another 25 mL of acetone.
- Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.

4.1.2. Sample Purification

- Gel Permeation Chromatography (GPC):
 - Dissolve the residue from the extraction step in a suitable solvent (e.g., cyclohexane-ethyl acetate) for GPC analysis.
 - Perform GPC cleanup to remove lipids and other macromolecules.
- Solid-Phase Extraction (SPE):
 - Use an LC-NH2 SPE cartridge.
 - Condition the cartridge with the appropriate solvent.
 - Load the GPC eluate onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute SV-03 with a suitable solvent mixture.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.

4.1.3. UPLC-MS/MS Analysis

- Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (or equivalent)
- Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Monitoring Mode: Multiple Reaction Monitoring (MRM)
 - Monitor at least two precursor-to-product ion transitions for SV-03 for quantification and confirmation.

Workflow for SV-03 analysis in plant tissue.

Protocol for Soil Samples[4]

This protocol describes the extraction and analysis of SV-03 from soil.

4.2.1. Sample Extraction

- Weigh 10 g of sieved soil into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile and 10 mL of water.
- Vortex vigorously for 1 minute.
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
- Vortex again and centrifuge at 5000 rpm for 10 minutes.
- Collect the acetonitrile (upper) layer.

4.2.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer an aliquot of the acetonitrile extract to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm filter into an autosampler vial for UPLC-MS/MS analysis.

4.2.3. UPLC-MS/MS Analysis

- Follow the instrumental conditions as described in section 4.1.3, with potential modifications to the gradient to optimize separation from soil matrix components.

Workflow for SV-03 analysis in soil.

Protocol for Water Samples[5]

This protocol details the extraction and analysis of SV-03 from water samples.

4.3.1. Solid-Phase Extraction (SPE)

- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with deionized water to remove interfering salts.
- Dry the cartridge under vacuum.
- Elute SV-03 with a suitable organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to a small volume and reconstitute in the mobile phase for UPLC-MS/MS analysis.

4.3.2. UPLC-MS/MS Analysis

- Follow the instrumental conditions as described in section 4.1.3.

Workflow for SV-03 analysis in water.

Quality Control and Validation

For all protocols, it is essential to include quality control measures:

- Matrix-matched standards: Prepare calibration standards in blank matrix extracts to compensate for matrix effects.
- Internal standards: Use a suitable isotopically labeled internal standard to improve accuracy and precision.
- Method validation: Validate the method for linearity, accuracy, precision, LOQ, and specificity according to recognized guidelines.

These application notes and protocols provide a comprehensive framework for the reliable detection and quantification of **Tiadinil**'s active metabolite, SV-03, in various environmental and biological matrices. Researchers are encouraged to optimize these methods for their specific instrumentation and sample types.

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